2-Chloro-4-methoxybutanoic acid
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Overview
Description
2-Chloro-4-methoxybutanoic acid is an organic compound with the molecular formula C5H9ClO3 It is a derivative of butanoic acid, where the hydrogen atom at the second carbon is replaced by a chlorine atom, and the hydrogen atom at the fourth carbon is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxybutanoic acid typically involves the chlorination of 4-methoxybutanoic acid. One common method is the reaction of 4-methoxybutanoic acid with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxybutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-Hydroxy-4-methoxybutanoic acid, 2-Amino-4-methoxybutanoic acid.
Oxidation: 2-Chloro-4-methoxybutanal, this compound.
Reduction: 2-Chloro-4-methoxybutanol.
Scientific Research Applications
2-Chloro-4-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxybutanoic acid involves its interaction with specific molecular targets. The chlorine atom and methoxy group confer unique reactivity, allowing the compound to participate in various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxybutanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorobutanoic acid:
2-Chloro-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: 2-Chloro-4-methoxybutanoic acid is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Properties
CAS No. |
63505-32-8 |
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Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
2-chloro-4-methoxybutanoic acid |
InChI |
InChI=1S/C5H9ClO3/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
MHXVBSKNOOUBFH-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)O)Cl |
Origin of Product |
United States |
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